N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide is a heterocyclic compound featuring a benzothiazole moiety fused to a tetrahydrobenzothiophene core, with a 2-methylpropanamide substituent. Benzothiazole derivatives are recognized for their diverse pharmacological and material science applications, including kinase inhibition and fluorescence properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-11(2)17(22)21-19-16(12-7-3-5-9-14(12)23-19)18-20-13-8-4-6-10-15(13)24-18/h4,6,8,10-11H,3,5,7,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKSILNILVPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCCC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide involves several steps. One common method includes the following steps:
Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core by reacting 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzothiazole ring.
Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with a suitable halogenated compound to introduce the tetrahydrobenzothiophene moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: In the industry, the compound is used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide with analogous compounds.
Key Observations:
Core Structure Differences :
- The target compound’s fused benzothiazole-tetrahydrobenzothiophene system provides rigidity and π-conjugation, enhancing binding affinity in enzyme pockets compared to simpler benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
- The tetrahydrobenzothiophene moiety may improve solubility relative to fully aromatic analogs, a critical factor in bioavailability.
Functional Group Impact :
- The 2-methylpropanamide group in the target compound likely acts as a hydrogen-bond acceptor, akin to the hydroxyalkyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . However, the bulkier methylpropanamide may reduce metabolic instability.
Synthesis and Characterization :
- While the synthesis route for the target compound is unspecified, analogous benzothiazole derivatives are typically synthesized via cyclization reactions or palladium-catalyzed couplings. Structural confirmation would rely on X-ray crystallography (e.g., SHELXL ) and NMR, as demonstrated for related compounds .
Therapeutic Potential: Benzothiazoles are established kinase inhibitors, but the tetrahydrobenzothiophene fusion in the target compound could modulate selectivity. For example, 2-aminobenzothiazoles show anticancer activity via topoisomerase inhibition, suggesting a possible mechanism for the target molecule.
Research Findings and Methodological Insights
- Structural Analysis : The use of SHELX and OLEX2 for small-molecule refinement is critical for resolving complex heterocycles like the target compound. These tools enable precise determination of bond angles and torsional strain, which influence reactivity and binding.
- Comparative Reactivity : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed reactions, whereas the target compound’s benzothiazole core may favor electrophilic substitution or coordination to transition metals.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C22H23N3OS
- Molecular Weight: 365.51 g/mol
The primary biological activity of this compound is attributed to its interaction with various molecular targets. Notably:
- Antimicrobial Activity : The compound exhibits potent activity against Mycobacterium tuberculosis, inhibiting its growth through biochemical pathways that disrupt cellular functions. The nitro group in the structure enhances its antibacterial properties significantly.
- Antitumor Activity : Research indicates that benzothiazole derivatives, including this compound, possess antitumor properties. They have shown effectiveness in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve DNA binding and disruption of cell cycle progression .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 5.0 | |
| Antitumor | HCC827 (lung cancer) | 6.26 | |
| Antitumor | NCI-H358 (lung cancer) | 6.48 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzothiazole derivatives, this compound was found to be particularly effective against Mycobacterium tuberculosis. The study utilized broth microdilution methods to determine the minimum inhibitory concentration (MIC), confirming its potential as a lead compound for developing new anti-tubercular agents .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of this compound in vitro against several cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation at low concentrations. The mechanism was linked to its ability to bind to DNA and interfere with critical cellular processes necessary for tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
